Benzenesulfonamide, N-[2-(1H-indol-1-yl)ethyl]-4-methyl-
Description
Benzenesulfonamide, N-[2-(1H-indol-1-yl)ethyl]-4-methyl- is a sulfonamide derivative characterized by a 4-methyl-substituted benzene ring linked to an ethylamine group bearing a 1H-indol-1-yl moiety. The indole group, a bicyclic aromatic heterocycle, is substituted at the 1-position, distinguishing it from other indole derivatives (e.g., 3-yl substituents in ).
Properties
CAS No. |
114364-72-6 |
|---|---|
Molecular Formula |
C17H18N2O2S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H18N2O2S/c1-14-6-8-16(9-7-14)22(20,21)18-11-13-19-12-10-15-4-2-3-5-17(15)19/h2-10,12,18H,11,13H2,1H3 |
InChI Key |
GTJUZWWZYAJRTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-(1H-indol-1-yl)ethyl)-4-methylbenzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 1H-indole with 2-bromoethyl-4-methylbenzenesulfonamide under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
N-(2-(1H-indol-1-yl)ethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-(1H-indol-1-yl)ethyl)-4-methylbenzenesulfonamide has several scientific research applications:
Industry: It is used in the development of dyes, pigments, and
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural variations among benzenesulfonamide derivatives include:
- Substituents on the benzene ring : Methyl (target compound), chloro (), methoxy (), nitro (), or trifluoromethyl ().
- Indole substitution : Position (1-yl vs. 3-yl) and additional groups (e.g., 5-chloro, 6-bromo).
- N-alkyl/aryl modifications : Ethyl chains with indole, phenethyl, or pentynyl groups.
Table 1: Comparison of Molecular Properties
*Estimated based on structural similarity; exact data unavailable in evidence.
- Electron-withdrawing groups (e.g., nitro, chloro) increase polarity and may enhance metabolic stability but reduce membrane permeability.
- Bulkier substituents (e.g., pentynyl in ) could hinder target binding or alter pharmacokinetics.
- Indole position : 1-yl substitution (target) vs. 3-yl () may influence interactions with indole-binding receptors (e.g., serotonin receptors).
Antihyperglycemic Activity
- Isoindoline-1,3-dione derivatives with sulfonamide moieties (e.g., VIIo, VIIp in ) showed 44–52% serum glucose reduction in rodent models, comparable to gliclazide (51%) . These compounds feature aryl sulfonylurea groups, suggesting a mechanism involving ATP-sensitive potassium channels.
Structural Implications for Activity
- Indole as a bioisostere : Indole-containing sulfonamides may mimic tryptophan or serotonin in biological systems. For example, 4-chloro-N-[2-(1H-indol-3-yl)ethyl]-benzenesulfonamide () could interact with neurotransmitter receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
